molecular formula C12H16N2O2S B14497640 S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate CAS No. 65382-60-7

S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate

Cat. No.: B14497640
CAS No.: 65382-60-7
M. Wt: 252.33 g/mol
InChI Key: DGFZMKZNECVFNA-UHFFFAOYSA-N
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Description

S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbonyl group (C=S) attached to a carbamate group (NHCO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate typically involves the reaction of 2-(ethylcarbamoyl)phenyl isothiocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The ethylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • S-Phenyl ethylcarbamothioate
  • S-Methyl ethylcarbamothioate
  • S-Benzyl ethylcarbamothioate

Uniqueness

S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

65382-60-7

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

S-[2-(ethylcarbamoyl)phenyl] N-ethylcarbamothioate

InChI

InChI=1S/C12H16N2O2S/c1-3-13-11(15)9-7-5-6-8-10(9)17-12(16)14-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

DGFZMKZNECVFNA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1SC(=O)NCC

Origin of Product

United States

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